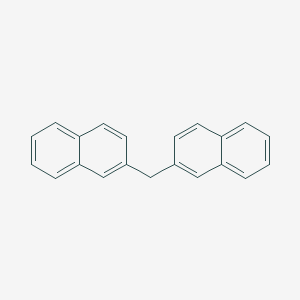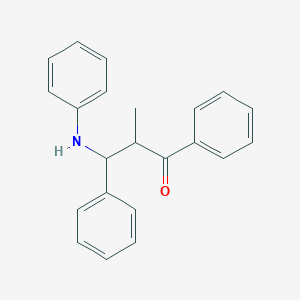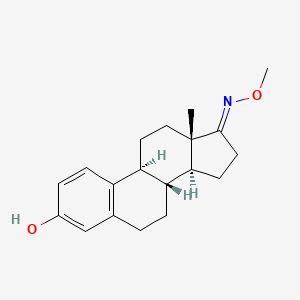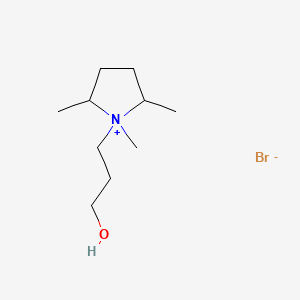
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a pyrrolidine ring substituted with hydroxypropyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide typically involves the reaction of 1,2,5-trimethylpyrrolidine with 3-bromopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-bromopropanol is replaced by the pyrrolidine nitrogen, forming the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a primary alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halide exchange reactions can be facilitated by using silver nitrate (AgNO3) or other halide salts.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Corresponding halide salts.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid in enzyme-catalyzed reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxypropyl group may enhance solubility and facilitate the compound’s interaction with molecular targets.
Comparación Con Compuestos Similares
3-Brompropan-1-ol: Shares the hydroxypropyl group but lacks the pyrrolidine ring.
1-Propanol, 3-bromo-: Similar structure but different functional groups.
Uniqueness: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is unique due to its combination of a quaternary ammonium group and a hydroxypropyl group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
Propiedades
Número CAS |
2078-38-8 |
|---|---|
Fórmula molecular |
C10H22BrNO |
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
3-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C10H22NO.BrH/c1-9-5-6-10(2)11(9,3)7-4-8-12;/h9-10,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XMNACLDJLGHPSI-UHFFFAOYSA-M |
SMILES canónico |
CC1CCC([N+]1(C)CCCO)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


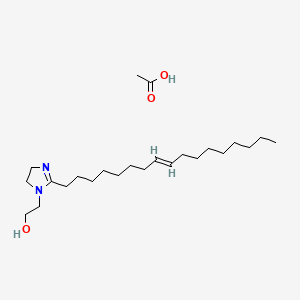
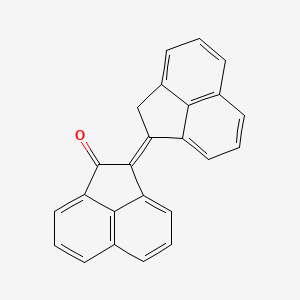
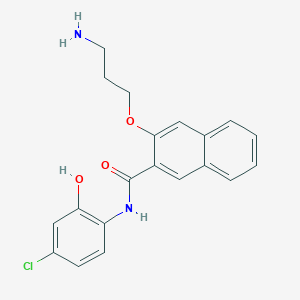
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
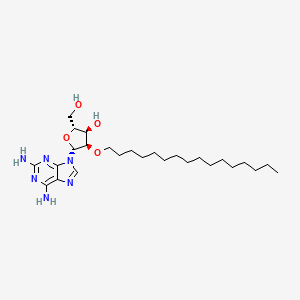
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)

